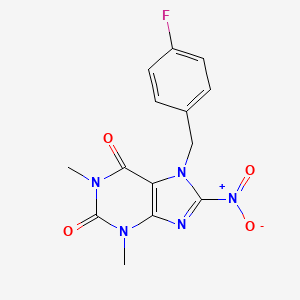

7-(4-fluorobenzyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione

Descripción

This compound is a purine-2,6-dione derivative featuring a 4-fluorobenzyl group at position 7, methyl groups at positions 1 and 3, and a nitro substituent at position 8. Its molecular formula is C₁₅H₁₃FN₄O₄, with a molecular weight of 356.29 g/mol. Synthesis routes for related 7-substituted purine-2,6-diones involve alkylation or nucleophilic substitution reactions, as shown in Scheme 1 of . Characterization data from (e.g., FTIR peaks at 1697 cm⁻¹ for C=O stretching) confirm structural integrity .

Propiedades

IUPAC Name |

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-nitropurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O4/c1-17-11-10(12(21)18(2)14(17)22)19(13(16-11)20(23)24)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYISMVVYIZZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)[N+](=O)[O-])CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

7-(4-Fluorobenzyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C14H14FN5O2

- Molecular Weight : 303.29 g/mol

- IUPAC Name : 7-[(4-fluorophenyl)methyl]-3-methyl-8-(methylamino)purine-2,6-dione

Antimicrobial Activity

Research indicates that purine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 7-(4-fluorobenzyl)-1,3-dimethyl-8-nitro-1H-purine can inhibit the growth of various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 200 µg/mL |

These findings suggest a promising application for this compound in treating infections caused by resistant bacterial strains .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 7-(4-fluorobenzyl)-1,3-dimethyl-8-nitro-1H-purine. The compound showed selective cytotoxicity against certain cancer cell lines while exhibiting low toxicity towards normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | 5.0 |

| MCF-7 (breast cancer) | 15.0 | 4.5 |

| Normal Fibroblasts | >100 | - |

The selectivity index indicates that the compound may preferentially target cancerous cells over healthy ones, highlighting its potential as an anticancer agent .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in nucleotide synthesis and DNA replication. By interfering with these processes, 7-(4-fluorobenzyl)-1,3-dimethyl-8-nitro-1H-purine may effectively halt the proliferation of both bacterial and cancer cells.

Case Studies

Several case studies have documented the efficacy of purine derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a purine derivative similar to our compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy.

- Case Study on Cancer Treatment : In a preclinical study involving tumor-bearing mice, administration of the compound led to a notable decrease in tumor size and improved survival rates compared to control groups.

Comparación Con Compuestos Similares

Structural Modifications at Position 8

The nitro group at position 8 distinguishes this compound from analogs with other substituents. Key comparisons include:

Key Insights :

- Electron-Withdrawing vs.

- Biological Activity : Nitro-substituted purine derivatives (e.g., ’s caffeine analogs) often exhibit diminished CNS activity but retain peripheral effects like analgesia .

Modifications at Position 7

The 4-fluorobenzyl group at position 7 influences lipophilicity and target selectivity:

Key Insights :

- Fluorine Effects: The 4-fluoro substitution enhances lipophilicity (logP ≈ 2.1) and bioavailability compared to non-halogenated benzyl groups .

- Receptor Affinity : 3,7-Dimethyl purine-2,6-diones () show optimal 5-HT6/D2 receptor binding, whereas 1,3-dimethyl derivatives (target compound) may prioritize other targets .

Pharmacological and Spectral Comparisons

Q & A

Q. What are the optimal synthetic routes for 7-(4-fluorobenzyl)-1,3-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione, and how can reaction efficiency be validated?

- Methodological Answer : Synthesis typically involves multi-step protocols, including alkylation, nitration, and purification. For example, similar purine-diones are synthesized via nucleophilic substitution reactions using fluorobenzyl derivatives under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Reaction efficiency can be validated using high-performance liquid chromatography (HPLC) to monitor intermediate purity and yield. Post-synthesis, column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is recommended for purification . FTIR and mass spectrometry (MS) should confirm functional groups (e.g., nitro peaks at ~1520 cm⁻¹, fluorobenzyl C-F stretches at ~744 cm⁻¹) and molecular weight consistency .

Q. How can spectroscopic techniques (FTIR, NMR, MS) be systematically employed to characterize this compound?

- Methodological Answer :

- FTIR : Focus on key regions:

- Nitro group : Asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹).

- C=O stretches : Two distinct peaks near 1697 cm⁻¹ and 1656 cm⁻¹ for purine-dione carbonyl groups .

- NMR : Use - and -NMR to resolve methyl groups (δ ~3.0–3.5 ppm for N-CH) and fluorobenzyl aromatic protons (δ ~7.2–7.5 ppm). -NMR can confirm para-fluorine substitution (δ ~-115 ppm) .

- MS : Electrospray ionization (ESI-MS) should show [M+H]⁺ peaks matching the molecular formula. Fragmentation patterns (e.g., loss of NO or fluorobenzyl groups) aid structural confirmation .

Q. What factors influence the compound's stability under varying conditions, and how can degradation products be identified?

- Methodological Answer : Stability studies should assess pH, temperature, and light exposure. For example:

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Photodegradation : Expose samples to UV-Vis light and analyze via HPLC-MS for nitro group reduction or fluorobenzyl cleavage products.

- Hydrolytic stability : Incubate in buffered solutions (pH 1–9) and monitor by NMR for hydrolysis of the purine-dione core .

Advanced Research Questions

Q. How can computational models predict the compound's reactivity and interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with adenosine receptors or enzymes (e.g., xanthine oxidase). Validate with experimental IC data.

- Density Functional Theory (DFT) : Calculate nitro group electrophilicity and fluorobenzyl π-π stacking potential to predict reactivity in nucleophilic environments.

- AI-driven simulations : Integrate COMSOL Multiphysics for reaction kinetics modeling under varying solvent conditions .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Variable standardization : Ensure consistent assay conditions (e.g., cell lines, incubation times, solvent controls).

- Factorial design : Use a 2 design to test interactions between variables (e.g., concentration, pH, temperature) and identify confounding factors .

- Meta-analysis : Statistically aggregate data from multiple studies, adjusting for purity differences (e.g., HPLC-certified vs. crude samples) .

Q. What catalytic mechanisms are involved in the compound's synthesis, and how can they be studied?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., nitro group addition).

- In-situ spectroscopy : Employ Raman or FTIR to monitor intermediates during synthesis (e.g., nitration intermediates).

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling steps, analyzing turnover frequency (TOF) via gas chromatography .

Q. How can crystallography elucidate the compound's solid-state structure and polymorphism?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., DMSO/water mixtures) and resolve bond lengths/angles, particularly for the nitro and fluorobenzyl moieties.

- Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from SCXRD to detect polymorphic forms.

- Thermal analysis : Correlate DSC endotherms with structural transitions observed in PXRD .

Methodological Notes

- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., NMR vs. MS for impurity detection) .

- Theoretical Frameworks : Link mechanistic studies to existing purine chemistry models (e.g., xanthine oxidase inhibition pathways) .

- Ethical Compliance : Ensure informed consent for biological data sharing and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for linked datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.